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Compound of Interest

Compound Name: TAS2940

Cat. No.: B15523230 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of TAS2940 observed in

preclinical studies. The following troubleshooting guides and frequently asked questions

(FAQs) are designed to assist in the design and interpretation of experiments involving this

novel pan-ERBB inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the intended on-target activity of TAS2940?

A1: TAS2940 is an orally bioavailable, irreversible, and brain-penetrable small molecule

inhibitor of the ERBB family of receptor tyrosine kinases, specifically targeting Epidermal

Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

[2][3] It is designed to inhibit the growth of tumors harboring HER2 and EGFR aberrations.[1][2]

Q2: What is known about the selectivity profile of TAS2940?

A2: Preclinical studies have shown that TAS2940 is a highly selective pan-ERBB inhibitor.[1][4]

[5] Its selectivity was evaluated in an enzymatic kinase assay against a panel of 257 kinases.

The results indicated that TAS2940 has minimal inhibitory activity against kinases outside of

the HER family, suggesting a favorable safety profile in terms of off-target kinase inhibition.[1]

Q3: Were any specific off-target kinases identified for TAS2940 in preclinical studies?
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A3: The primary preclinical study by Oguchi et al. (2023) reported high selectivity for ERBB

family members. While a broad kinome screen was performed, the publicly available data

focuses on the high potency against EGFR and HER2 and does not highlight any significant

off-target kinases. The study suggests that TAS2940 will have reduced toxicity in clinical

settings due to minimal inhibition of other kinases.[1] For detailed information, it is

recommended to consult the supplementary data of the primary publication.

Q4: How can I experimentally assess potential off-target effects of TAS2940 in my own

research?

A4: To investigate potential off-target effects of TAS2940 in your specific experimental system,

you can employ several techniques:

Kinome Profiling: Utilize commercially available kinase screening services to test TAS2940
against a broad panel of kinases at various concentrations.

Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement with

EGFR and HER2 in a cellular context and can also be adapted to identify novel intracellular

targets.

Phosphoproteomics: A global analysis of protein phosphorylation in cells treated with

TAS2940 can reveal unexpected changes in signaling pathways, pointing towards potential

off-target activities.

Rescue Experiments: If an unexpected phenotype is observed, attempting to rescue it by

overexpressing the intended targets (EGFR/HER2) can help differentiate on-target from off-

target effects.

Troubleshooting Guide: Unexpected Experimental
Outcomes
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Issue Potential Cause Recommended Action

Unexpected Phenotype Not

Consistent with EGFR/HER2

Inhibition

Off-target kinase inhibition.

1. Perform a kinome-wide

selectivity screen to identify

potential off-target kinases. 2.

Validate any identified off-

targets using orthogonal

assays (e.g., in vitro kinase

assays, cellular target

engagement assays like

CETSA). 3. Compare the

phenotype with that of other

pan-ERBB inhibitors with

different selectivity profiles.

Cellular Toxicity at

Concentrations Effective for

On-Target Inhibition

Off-target effects on essential

cellular kinases or other

proteins.

1. Conduct a dose-response

curve to determine the

therapeutic window. 2. Assess

markers of apoptosis and cell

cycle arrest to understand the

mechanism of toxicity. 3. Use a

structurally different pan-ERBB

inhibitor to see if the toxicity is

target-class specific or

compound-specific.

Discrepancy Between

Biochemical and Cellular

Assay Results

Poor cell permeability, active

efflux from cells, or rapid

metabolism of the compound.

Off-target effects in the cellular

environment not captured in

biochemical assays.

1. Verify cell permeability and

intracellular concentration of

TAS2940. 2. Perform cellular

target engagement assays

(e.g., CETSA) to confirm

interaction with EGFR/HER2 in

intact cells. 3. Analyze

downstream signaling

pathways (e.g., p-AKT, p-ERK)

via Western blot to confirm on-

target pathway modulation.
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Data Presentation
TAS2940 On-Target Inhibitory Activity (IC50)

Target IC50 (nM)

Wild-type HER2 5.6[1][3]

HER2 V777L 2.1[1][3]

HER2 A775_G776insYVMA 1.0[1][3]

MCF10A_HER2 2.27[3]

MCF10A_HER2/S310F 1.98[3]

MCF10A_HER2/L755S 3.74[3]

MCF10A_HER2/V777L 1.54[3]

MCF10A_HER2/V842I 3.28[3]

MCF10A_HER2/insYVMA 1.91[3]

MCF10A_EGFR 9.38[3]

MCF10A_EGFR (EGF+) 0.804[3]

MCF10A_EGFR/V769_D770insASV 5.64[3]

MCF10A_EGFR/D770_N771insSVD 2.98[3]

Kinome Selectivity of TAS2940
The kinome inhibition plot from the primary preclinical study demonstrates the high selectivity of

TAS2940. At a concentration of 100 times its IC50 value against wild-type HER2, TAS2940
showed minimal inhibition of a panel of 254 other kinases.[1] This suggests a low potential for

off-target effects mediated by kinase inhibition. For a detailed view of the kinome scan data,

researchers are directed to the supplementary materials of the publication by Oguchi et al.,

Cancer Science, 2023.[1]
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Protocol 1: Enzymatic Kinase Assay for Selectivity
Profiling
This protocol outlines the general procedure used to assess the selectivity of TAS2940 against

a panel of kinases.

1. Materials:

Recombinant human kinases (panel of 257 kinases)
TAS2940 at various concentrations
ATP (concentration set around the Km value of each kinase)
kinase-specific peptide substrates
Assay buffer
Detection reagents for either Mobility Shift Assay or IMAP™ Assay

2. Procedure:

Prepare serial dilutions of TAS2940 in the appropriate assay buffer.
In a multi-well plate, add the recombinant kinase, its specific peptide substrate, and the
diluted TAS2940.
Initiate the kinase reaction by adding ATP.
Incubate the reaction mixture for a predetermined time at a controlled temperature.
Stop the reaction.
Quantify the amount of phosphorylated peptide substrate using either a Mobility Shift Assay
or an IMAP™ Assay.[1]
Calculate the percentage of kinase inhibition at each TAS2940 concentration.
Determine the IC50 values for any significantly inhibited kinases by fitting the data to a dose-
response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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